molecular formula C19H17N3O4S3 B2377269 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 1164491-06-8

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2377269
CAS No.: 1164491-06-8
M. Wt: 447.54
InChI Key: AOJSCWKSOJMOIS-VZCXRCSSSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a potent and selective ATP-competitive inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neuronal development and function. Its primary research value lies in probing the pathogenic mechanisms and potential therapeutic strategies for neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome . By selectively inhibiting DYRK1A, this compound modulates the phosphorylation of key substrate proteins involved in tau pathology and amyloid-beta production, two hallmarks of Alzheimer's disease. Recent studies utilize this inhibitor to investigate the link between DYRK1A activity and the abnormal accumulation of tau in neurofibrillary tangles , providing crucial insights for target validation and drug discovery in the neuroscience field. This molecule serves as an essential pharmacological tool for researchers dissecting the DYRK1A signaling pathway in cellular and animal models of neurodegeneration.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-26-10-9-22-14-8-7-12(29(2,24)25)11-16(14)28-19(22)21-17(23)18-20-13-5-3-4-6-15(13)27-18/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJSCWKSOJMOIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of ortho-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzo[d]thiazole ring is replaced by the methoxyethyl moiety.

    Sulfonylation: The methylsulfonyl group is typically introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Formation of the Ylidene Linkage: The ylidene linkage is formed through a condensation reaction between the benzo[d]thiazole derivative and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the intermediate with benzo[d]thiazole-2-carboxamide under conditions that favor the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene linkage or the sulfonyl group, potentially yielding the corresponding amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[d]thiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated intermediates can be used with nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various functionalized benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, which can be explored for developing new antibiotics.

    Cancer Research: Its ability to interact with biological macromolecules makes it a candidate for anticancer drug development.

Industry

    Dyes and Pigments: The compound’s chromophoric properties can be utilized in the synthesis of dyes and pigments.

    Polymer Additives: It can be used as a stabilizer or additive in polymer manufacturing to enhance material properties.

Mechanism of Action

The mechanism by which (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide exerts its effects depends on its application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Catalytic Activity: As a ligand, it can stabilize transition states and intermediates in catalytic cycles, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole-2-carboxamide: Lacks the ylidene linkage and methoxyethyl group, resulting in different reactivity and applications.

    Methylsulfonylbenzo[d]thiazole: Similar sulfonyl group but lacks the carboxamide and ylidene functionalities.

Uniqueness

    Structural Complexity: The combination of the ylidene linkage, methoxyethyl group, and sulfonyl group in a single molecule provides unique electronic and steric properties.

Biological Activity

The compound (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a novel benzothiazole derivative that has garnered attention due to its potential biological activities. Benzothiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to synthesize current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzothiazole Core : The central structure provides the molecule with its characteristic biological activity.
  • Substituents : The methoxyethyl and methylsulfonyl groups enhance solubility and potentially modulate biological interactions.

The biological activity of benzothiazole derivatives is often linked to their ability to interact with various molecular targets, including:

  • Enzymatic Inhibition : Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Modulation : Interaction with receptors can lead to altered signaling pathways that affect cell survival and apoptosis.

Biological Activity Overview

Research has indicated several areas where (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide exhibits significant biological activity:

Anticancer Activity

Studies have shown that benzothiazole derivatives can exhibit potent anticancer effects. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. IC50 values were reported in the low micromolar range, indicating strong growth inhibition.
Cell LineIC50 (µM)
MCF-7 (Breast)0.15
HCT116 (Colon)0.12
A549 (Lung)0.20

Antimicrobial Activity

Benzothiazoles have also been recognized for their antimicrobial properties:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Efficacy : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives is another area of interest:

  • In Vivo Studies : Animal models have shown a reduction in inflammation markers following treatment with the compound.

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the effects of various benzothiazole derivatives, including our compound, on cancer cell lines. Results indicated significant apoptosis induction through caspase activation pathways.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. Optimization Strategies :

ParameterImpactExample from Evidence
TemperatureHigher temperatures (80–120°C) improve cyclization but may degrade sensitive groups reports yields >75% at 100°C
SolventPolar aprotic solvents (DMF, DMSO) enhance solubility of intermediates used DMF for alkylation
CatalystsLewis acids (e.g., ZnCl₂) accelerate amide coupling achieved 85% yield with ZnCl₂

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry (e.g., Z-configuration confirmed by NOE correlations) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects isotopic patterns for sulfur atoms .
  • HPLC-PDA : Assesses purity (>95%) and detects by-products from incomplete sulfonylation .

Data Interpretation Tip : Overlapping peaks in NMR (e.g., methoxyethyl protons) may require 2D techniques like COSY or HSQC .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The thiazol-2(3H)-ylidene moiety may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify dynamic equilibria .
  • Regiochemical Ambiguity : Sulfonyl group orientation can be confirmed via X-ray crystallography or computational modeling (DFT) .
  • Impurity Interference : Compare HRMS data with theoretical isotopic distributions to distinguish impurities from isobaric species .

Case Study : observed unexpected downfield shifts in ¹³C NMR due to sulfonyl group electron-withdrawing effects, resolved by spiking with authentic samples.

Advanced: What strategies are recommended for elucidating the compound’s biological targets and mechanisms?

Methodological Answer:

  • In Silico Screening : Dock the compound into protein databases (e.g., PDB) to predict binding to kinases or sulfotransferases, leveraging its sulfonyl and thiazole motifs .
  • Cellular Assays :
    • Phenotypic Screening : Test antiproliferative activity in cancer cell lines (IC₅₀) with ATP-based viability assays .
    • Target Engagement : Use thermal shift assays (TSA) to identify stabilized proteins in cell lysates upon compound treatment .
  • Mechanistic Probes : Synthesize fluorescent or biotinylated derivatives for pull-down assays and target identification .

Example : identified analogs binding to tubulin via competitive displacement assays with colchicine.

Advanced: How can isomerization during synthesis be controlled or monitored?

Methodological Answer:
The Z-isomer is thermodynamically favored due to steric hindrance between the methoxyethyl and methylsulfonyl groups.

  • Kinetic Control : Use low temperatures (0–10°C) during imine formation to trap the Z-isomer .
  • Chromatographic Separation : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to resolve isomers .
  • In Situ Monitoring : Track isomer ratios via IR spectroscopy (C=N stretch at ~1600 cm⁻¹ shifts with configuration) .

Q. SAR Table :

ModificationBioactivity (IC₅₀, μM)Solubility (µg/mL)
Methylsulfonyl0.4512
Trifluoromethylsulfonyl0.328
Nitro-substituted core0.285

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.